1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene
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Overview
Description
1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene is an aromatic compound characterized by the presence of a nitro group (-NO2) and a sulfenylideneamino group (-S=O) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene can be synthesized through several methods:
Nitration of Aromatic Compounds:
Sulfenylation: The sulfenylideneamino group can be introduced by reacting the nitrobenzene derivative with sulfur-containing reagents under specific conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and sulfenylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions to form nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Major Products:
Scientific Research Applications
1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene involves its interaction with molecular targets through its nitro and sulfenylideneamino groups. These functional groups can participate in various chemical reactions, such as nucleophilic and electrophilic interactions, leading to the formation of reactive intermediates that exert specific effects on biological systems .
Comparison with Similar Compounds
Nitrobenzene: Contains a nitro group attached to a benzene ring but lacks the sulfenylideneamino group.
2-Nitroaniline: Contains both nitro and amino groups attached to a benzene ring.
4-Nitrobenzenesulfonamide: Contains a nitro group and a sulfonamide group attached to a benzene ring.
Uniqueness: 1-Nitro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene is unique due to the presence of both nitro and sulfenylideneamino groups, which impart distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
83196-25-2 |
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Molecular Formula |
C6H4N2O3S |
Molecular Weight |
184.17 g/mol |
IUPAC Name |
1-nitro-2-(sulfinylamino)benzene |
InChI |
InChI=1S/C6H4N2O3S/c9-8(10)6-4-2-1-3-5(6)7-12-11/h1-4H |
InChI Key |
FDJKEWZLQDTROU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=S=O)[N+](=O)[O-] |
Origin of Product |
United States |
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